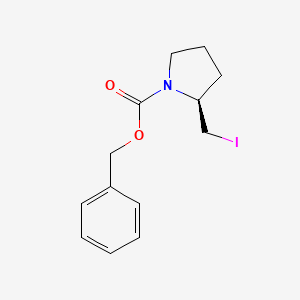

(S)-2-Iodomethyl-pyrrolidine-1-carboxylic acid benzyl ester

CAS No.: 172885-53-9

Cat. No.: VC8247509

Molecular Formula: C13H16INO2

Molecular Weight: 345.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 172885-53-9 |

|---|---|

| Molecular Formula | C13H16INO2 |

| Molecular Weight | 345.18 g/mol |

| IUPAC Name | benzyl (2S)-2-(iodomethyl)pyrrolidine-1-carboxylate |

| Standard InChI | InChI=1S/C13H16INO2/c14-9-12-7-4-8-15(12)13(16)17-10-11-5-2-1-3-6-11/h1-3,5-6,12H,4,7-10H2/t12-/m0/s1 |

| Standard InChI Key | RKUASCJHUMQZEQ-LBPRGKRZSA-N |

| Isomeric SMILES | C1C[C@H](N(C1)C(=O)OCC2=CC=CC=C2)CI |

| SMILES | C1CC(N(C1)C(=O)OCC2=CC=CC=C2)CI |

| Canonical SMILES | C1CC(N(C1)C(=O)OCC2=CC=CC=C2)CI |

Introduction

Chemical Identity and Structural Properties

(S)-2-Iodomethyl-pyrrolidine-1-carboxylic acid benzyl ester (CAS No. 172885-53-9) is a nitrogen-containing heterocycle with the molecular formula C₁₃H₁₆INO₂ and a molecular weight of 345.18 g/mol . Its IUPAC name, benzyl (2S)-2-(iodomethyl)pyrrolidine-1-carboxylate, reflects its stereochemistry at the C2 position. Key structural features include:

| Property | Value/Description |

|---|---|

| Stereochemistry | (S)-configuration at C2 |

| Functional Groups | Pyrrolidine ring, iodomethyl (-CH₂I), benzyl ester (-OCC₆H₅) |

| SMILES Notation | C1CC@HCI |

| InChIKey | RKUASCJHUMQZEQ-LBPRGKRZSA-N |

| PubChem CID | 10665180 (for analogous bromo derivative: 13113452) |

The iodomethyl group confers electrophilic reactivity, while the benzyl ester enhances solubility in organic solvents. X-ray crystallography of related compounds (e.g., bromomethyl analogs) confirms a puckered pyrrolidine ring with substituents in equatorial positions .

Synthesis and Manufacturing

Key Synthetic Routes

The synthesis typically involves multi-step strategies starting from proline derivatives or pyrrolidine precursors:

Route 1: Functionalization of Pyrrolidine-1-carboxylic Acid Benzyl Ester

-

Hydroxymethylation: (S)-2-Hydroxymethyl-pyrrolidine-1-carboxylic acid benzyl ester (CAS 72597-18-3) is treated with hydroiodic acid (HI) under Mitsunobu conditions to replace the hydroxyl group with iodine .

-

Halogen Exchange: Bromomethyl analogs (e.g., CAS 128510-24-7) undergo Finkelstein reaction with NaI in acetone to yield the iodomethyl derivative .

Route 2: Direct Iodomethylation

A one-pot method using iodomethane (CH₃I) and a base (e.g., K₂CO₃) in acetonitrile selectively substitutes the C2 position of pyrrolidine . Nickel catalysts (e.g., NiCl₂·glyme) enhance regioselectivity in the presence of iridium photocatalysts .

Optimization and Yield

Reactivity and Mechanistic Insights

Nucleophilic Substitution

The iodomethyl group acts as a superior leaving group compared to chloro or bromo analogs due to iodine’s polarizability. In Sₙ2 reactions, it facilitates:

-

Alkylation: Reaction with amines (e.g., piperidine) to form pyrrolidine-alkylamine hybrids .

-

Cross-Coupling: Nickel-catalyzed couplings with aryl halides to construct biaryl motifs .

Ring-Opening Reactions

Under basic conditions (e.g., NaOH), the pyrrolidine ring opens to form γ-aminobutyric acid (GABA) derivatives, useful in neuropharmacology .

Applications in Drug Discovery

Antimicrobial Agents

Analogous pyrrolidine derivatives exhibit activity against Bacillus cereus and Staphylococcus aureus (MIC: 8–32 µg/mL) . The iodomethyl group enhances membrane penetration, increasing potency against Gram-positive bacteria .

Enzyme Inhibitors

-

PARP-1 Inhibition: Bromomethyl-pyrrolidine derivatives show IC₅₀ values of 0.5 µM, suggesting potential for cancer therapy .

-

ACE Inhibitors: Structural analogs are explored for hypertension treatment .

Prodrug Development

The benzyl ester acts as a protective group, enabling controlled release of carboxylic acid drugs in vivo .

Comparative Analysis with Analogues

| Compound | Reactivity (Sₙ2) | Antimicrobial Activity (MIC, µg/mL) | Solubility (LogP) |

|---|---|---|---|

| (S)-2-Iodomethyl-pyrrolidine[...] | High | 8–32 | 2.1 |

| (S)-2-Bromomethyl-pyrrolidine[...] | Moderate | 16–64 | 2.3 |

| (S)-2-Mercaptomethyl-pyrrolidine.. | Low | >128 | 1.8 |

Recent Advances (2023–2025)

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume